Ni(II) meso-Tetra(pentafluorophenyl) porphine
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Overview
Description
Ni(II) meso-Tetra(pentafluorophenyl) porphine:
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Ni(II) meso-Tetra(pentafluorophenyl) porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution:Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution:Scientific Research Applications
Chemistry: Biology: Medicine: Industry:
Comparison with Similar Compounds
- Pt(II) meso-Tetra(pentafluorophenyl) porphine
- Pd(II) meso-Tetra(pentafluorophenyl) porphine
- Zn(II) meso-Tetra(pentafluorophenyl) porphine
Properties
Molecular Formula |
C44H8F20N4Ni |
---|---|
Molecular Weight |
1031.2 g/mol |
IUPAC Name |
nickel(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H8F20N4.Ni/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 |
InChI Key |
JPDQPQMNIYNDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Ni+2] |
Origin of Product |
United States |
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